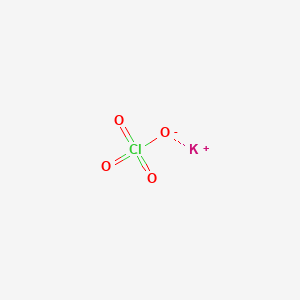
Potassium perchlorate
Cat. No. B147816
Key on ui cas rn:
7778-74-7
M. Wt: 139.56 g/mol
InChI Key: OKXRQWHWPWHKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895275B2
Procedure details


One of the advantages of the present invention is, the present invention allows the recycling of perchloric acid. It can be recycled by treating the perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description. One of the advantages of the present invention is that the present invention allows the recycling of perchloric acid. It can be recycled by treating the potassium perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a valuable fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The potassium sulphate can then be precipitated from the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08895275B2
Procedure details


One of the advantages of the present invention is, the present invention allows the recycling of perchloric acid. It can be recycled by treating the perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description. One of the advantages of the present invention is that the present invention allows the recycling of perchloric acid. It can be recycled by treating the potassium perchlorate salt with dilute sulphuric acid to yield potassium sulfate and perchloric acid. The potassium sulphate can then be precipitated from the solution and filtered off. The potassium sulfate salt precipitate could be used as a valuable fertilizer; whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials as set forth in the foregoing description.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The potassium sulphate can then be precipitated from the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
